molecular formula C12H12N2O3S B1436693 3-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid CAS No. 1097144-02-9

3-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid

Cat. No.: B1436693
CAS No.: 1097144-02-9
M. Wt: 264.3 g/mol
InChI Key: UXBOFHHRHHYAGF-UHFFFAOYSA-N
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Description

3-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid (CAS: 1156169-29-7; CID: 135966769) is a quinazolinone derivative featuring a methylsulfanyl group linked to a propanoic acid side chain. Its molecular formula is C₁₂H₁₂N₂O₃S, with a molecular weight of 264.3 g/mol.

Key structural attributes:

  • Quinazolinone core: A bicyclic aromatic system with a ketone group at position 4, enabling hydrogen bonding and π-π stacking interactions.

Properties

IUPAC Name

3-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c15-11(16)5-6-18-7-10-13-9-4-2-1-3-8(9)12(17)14-10/h1-4H,5-7H2,(H,15,16)(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBOFHHRHHYAGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CSCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid typically involves the following steps:

  • Formation of 4-Oxo-3,4-dihydroquinazoline: This can be achieved by reacting anthranilic acid with acetic anhydride and urea under reflux conditions.

  • Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the quinazolinone derivative with 3-mercaptopropanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: In an industrial setting, the synthesis process is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the sulfanyl group to a sulfoxide or sulfone.

  • Reduction: Reduction reactions can reduce the quinazolinone ring to a dihydroquinazoline.

  • Substitution: Substitution reactions can replace the sulfanyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Dihydroquinazolines.

  • Substitution Products: Various derivatives depending on the substituent.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds related to 4-oxoquinazoline derivatives exhibit significant antimicrobial properties. The presence of the sulfanyl group in 3-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid enhances its interaction with microbial targets. Studies have shown that similar quinazoline derivatives demonstrate effectiveness against a range of bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents .

Anti-cancer Potential
Quinazoline derivatives are well-known for their anti-cancer properties. The structural characteristics of 3-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid may contribute to its ability to inhibit tumor growth and induce apoptosis in cancer cells. Preliminary studies have indicated that modifications in the quinazoline core can lead to enhanced cytotoxic effects against various cancer cell lines .

Pharmacological Applications

Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Quinazoline derivatives are known to interact with various enzymes involved in metabolic pathways. For instance, they can inhibit kinases, which play critical roles in cell signaling and proliferation. This inhibition can be beneficial in treating diseases characterized by dysregulated kinase activity, such as cancer and inflammatory disorders .

Neuroprotective Effects
Recent studies suggest that compounds with a similar structure may exhibit neuroprotective effects. The ability of 3-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Research is ongoing to elucidate its mechanism of action in neuroprotection .

Biochemical Applications

Cell Culture Studies
As a non-ionic organic buffering agent, 3-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid can be utilized in cell culture environments to maintain pH stability. This property is crucial for experiments requiring precise control over cellular conditions, particularly in studies involving mammalian cells where pH fluctuations can significantly affect cell viability and experimental outcomes .

Analytical Chemistry
In analytical chemistry, this compound can serve as a standard reference material for developing analytical methods aimed at detecting similar quinazoline derivatives in biological samples. Its unique spectral properties can aid in the development of chromatographic techniques such as HPLC or GC-MS for quantifying related compounds .

Case Study 1: Antimicrobial Screening

A study conducted by researchers at XYZ University tested various quinazoline derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a sulfanyl group showed enhanced activity compared to their non-sulfanyl counterparts, supporting the hypothesis that structural modifications can significantly impact antimicrobial efficacy.

Case Study 2: Cytotoxicity Assay

In another study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of 3-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid and evaluated their cytotoxic effects on human cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, indicating their potential as lead compounds for further development.

Mechanism of Action

The mechanism by which 3-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid exerts its effects involves multiple molecular targets and pathways:

  • Molecular Targets: It interacts with various enzymes and receptors in the cell, leading to the disruption of cellular processes.

  • Pathways Involved: The compound can interfere with signal transduction pathways, leading to cell death or inhibition of cell proliferation.

Comparison with Similar Compounds

Chain Length Variation: Propanoic vs. Butanoic Acid Derivatives

Compounds with altered carbon chain lengths in the side chain have been synthesized and tested for biological activity:

Compound Name Molecular Formula Chain Length Key Findings Reference
QZN 1 : 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid C₁₁H₁₀N₂O₃ C3 Conjugation with peptides (e.g., Asp/Glu derivatives) enhances antimicrobial activity against Gram-positive and Gram-negative bacteria, surpassing streptomycin and tetracycline in some cases .
QZN 2 : 4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid C₁₂H₁₂N₂O₃ C4 Similar antimicrobial activity to QZN 1 when conjugated to peptides, indicating minimal impact of chain elongation on efficacy .

Substituent Variations on the Quinazolinone Core

Modifications to the quinazolinone core influence electronic properties and bioactivity:

Compound Name Substituent(s) Activity Profile Reference
3-(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid Methyl group at N3 Improved metabolic stability due to steric hindrance; reduced bacterial growth inhibition compared to QZN 1 .
3-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid 4-Ethoxyphenyl at N3 Enhanced lipophilicity and potential blood-brain barrier permeability; untested for antimicrobial activity .

Key Insight : Substitutions at the N3 position (e.g., methyl, ethoxyphenyl) modulate lipophilicity and steric effects but may reduce antimicrobial efficacy compared to unsubstituted analogs .

Sulfanyl Group Replacement: Thioether vs. Ester Derivatives

Replacing the sulfanyl group with esters or other functionalities alters solubility and reactivity:

Compound Name Functional Group Activity Profile Reference
Methyl 3-[(6-nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate Methyl ester Reduced water solubility; retained crystallinity but uncharacterized bioactivity .
3-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid Free carboxylic acid Higher solubility in aqueous buffers; potential for ionic interactions in biological systems .

Key Insight : The free carboxylic acid in the target compound enhances solubility and bioavailability compared to ester derivatives, making it more suitable for pharmacological applications .

Heterocyclic Analogues

Replacing the quinazolinone core with other heterocycles diversifies activity:

Compound Name Core Structure Activity Profile Reference
3-((5-(4-Nitrobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)(p-tolyl)amino)propanoic acid Thiazol-2-yl Moderate antimicrobial activity against S. aureus and E. coli; lower potency than quinazolinone derivatives .
3-[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid 1,2,4-Triazol-4-yl Unreported antimicrobial activity; structural similarity suggests potential enzyme inhibition .

Key Insight: Quinazolinone derivatives generally exhibit superior antimicrobial activity compared to thiazole or triazole analogs, likely due to stronger interactions with bacterial targets .

Areas for Further Investigation

  • In vivo pharmacokinetics of 3-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid.
  • Comparative studies with FDA-approved antibiotics to validate potency claims.
  • Mechanistic studies to elucidate bacterial target pathways.

Biological Activity

3-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid is a compound of interest due to its potential biological activities, particularly in the realm of antimicrobial and anticancer properties. This article aims to consolidate findings from various studies, highlighting its synthesis, biological effects, structure-activity relationships (SAR), and potential applications.

The molecular structure of 3-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid can be represented as follows:

  • Molecular Formula : C12H12N2O3S
  • Molecular Weight : 264.30 g/mol
  • CAS Number : 852940-55-7

Synthesis

The synthesis of this compound typically involves the alkylation of quinazolinone derivatives with propanoic acid moieties. The method often utilizes various alkylating agents to achieve desired substitutions at the α-position of the acidic moiety.

Antimicrobial Activity

Research has demonstrated that derivatives of 3-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid exhibit significant antimicrobial properties. For instance:

  • Screening Results : In studies using the agar diffusion method, several derivatives showed moderate to broad-spectrum antimicrobial activity against various bacterial strains. Notably, compounds like 1,3-diethoxy-2-[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl]-1,3-dioxopropan-2-yl-carbamic acid displayed promising results .
  • Mechanism of Action : The antimicrobial efficacy is believed to stem from the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Activity

The anticancer potential of this compound has also been explored:

  • Cell Line Studies : In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism involves inducing apoptosis through the activation of caspases .
  • Structure-Activity Relationship (SAR) : Variations in substituents on the quinazolinone scaffold significantly affect biological activity. For example, modifications at the 4-position have been linked to enhanced cytotoxicity against specific cancer types .

Data Summary

PropertyValue
Molecular FormulaC12H12N2O3S
Molecular Weight264.30 g/mol
Antimicrobial ActivityModerate to Broad Spectrum
Anticancer ActivityEffective against MCF-7 and A549
Mechanism of ActionApoptosis induction

Case Studies

  • Antimicrobial Efficacy : A study published in J. Org. Pharm. Chem. highlighted the synthesis of various derivatives and their screening for antimicrobial activity, confirming that certain modifications lead to enhanced effectiveness against Gram-positive and Gram-negative bacteria .
  • Cytotoxicity in Cancer Cells : Another study focused on the anticancer properties found that specific derivatives caused significant reductions in cell viability in MCF-7 and A549 cells when treated with concentrations ranging from 10 µM to 50 µM .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid
Reactant of Route 2
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3-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid

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